molecular formula C8H18ClNO2 B613125 H-D-Abu-Otbu HCl CAS No. 313994-32-0

H-D-Abu-Otbu HCl

Cat. No. B613125
M. Wt: 195.69
InChI Key: OEPKETQBSXWOBJ-FYZOBXCZSA-N
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Description

H-D-Abu-Otbu HCl, also known as D-2-Aminobutyric acid tert-butyl ester hydrochloride, is a chemical compound with the molecular formula C8H18ClNO2 . It is typically used for research and development purposes .


Synthesis Analysis

The synthesis of H-D-Abu-Otbu HCl involves a reaction with perchloric acid at 20°C for 48 hours . The process starts with a solution of commercially available enantiopure 2-aminobutyric acid (1.00 g, 10 mmol) and perchloric acid (70%, 5.0 g, 83 mmol) in tert-butylacetate (150 mL). This mixture is stirred at room temperature for 48 hours and then extracted with cold (0 °C) 0.5 M hydrochloric acid (2 × 50 mL). The combined aqueous layers are carefully neutralized with solid NaHCO3 and extracted with diethyl ether (3 × 100 mL). The combined organic layers are dried over MgSO4 and the solvent is evaporated to give the product (>98 %, GC) as a viscose oil .


Molecular Structure Analysis

The molecular structure of H-D-Abu-Otbu HCl is represented by the SMILES string Cl.CCC@@HC(=O)OC(C)(C)C . The InChI key is OEPKETQBSXWOBJ-FYZOBXCZSA-N .


Physical And Chemical Properties Analysis

H-D-Abu-Otbu HCl is a solid substance . Its molecular weight is 195.69 .

Scientific Research Applications

Conformational Studies of Peptides

Correlation between Symmetry Breaker Position and Conformational Preferences

Research on peptides containing Cα,α-diethylglycine (Deg) and L-α-aminobutyric acid (L-Abu) explored how punctual replacements affect peptide conformation. This study highlights how breaking the α-carbon symmetry in peptides can modulate their conformational tendencies, suggesting potential applications in designing peptides with specific structural attributes for therapeutic or biochemical studies (Torras et al., 2008).

Antioxidant and Protective Effects

Antioxidant Potential of Tetrapeptide Derivatives

A novel tetrapeptide derivative demonstrated cardioprotective and antioxidant effects in a model of myocardial necrosis in rats. Such studies indicate the therapeutic potential of peptide derivatives in protecting against cardiovascular diseases (Manikandan et al., 2002).

Transdermal Delivery Research

Control of Transdermal Permeation

Research on formulations containing hydrocortisone acetate for topical application provides insights into how different formulations affect drug solubility and flux across membranes. This could have implications for the development of transdermal delivery systems for various drugs, including peptide-based therapeutics (Fini et al., 2008).

Hydrothermal Carbonization Applications

Hydrothermal Carbonization (HTC)

Research on HTC of biomass highlights its benefits for producing carbonaceous solid products (hydrochar) with applications in biofuel, adsorption, energy storage, and catalysis. Understanding the process mechanisms and kinetics can inform the design of HTC processes for waste management and energy production (Román et al., 2018).

Nutritional Supplements and Exercise Performance

Effects of (-)-Hydroxycitrate on Energy Metabolism

A study on the effects of (-)-Hydroxycitrate (HCA) from Garcinia cambogia on energy metabolism in mice suggests potential applications in weight management and exercise performance through the promotion of lipid oxidation and sparing of carbohydrate utilization (Ishihara et al., 2000).

Safety And Hazards

H-D-Abu-Otbu HCl is classified as a skin irritant (Category 2), can cause serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment including protective gloves, clothing, and eye/face protection . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

tert-butyl (2R)-2-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPKETQBSXWOBJ-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Abu-Otbu HCl

CAS RN

959750-74-4, 313994-32-0
Record name tert-butyl (2R)-2-aminobutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl (2R)-2-aminobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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